4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quino lin-5-yl) ketone
Description
5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Properties
Molecular Formula |
C26H21NOS3 |
|---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(4-phenylphenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C26H21NOS3/c1-16-8-7-11-20-21-23(30-31-25(21)29)26(2,3)27(22(16)20)24(28)19-14-12-18(13-15-19)17-9-5-4-6-10-17/h4-15H,1-3H3 |
InChI Key |
OUJAJBDMJOOYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the condensation of a biphenyl derivative with a quinoline-based dithiol. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of sulfur and phosphorus pentasulfide (P2S5) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential anticancer properties make it a candidate for drug development.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 1,2-Dithiol-3-thione derivatives
Uniqueness
5-{[1,1’-BIPHENYL]-4-CARBONYL}-4,4,6-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is unique due to its biphenyl carbonyl group, which imparts distinct electronic properties and enhances its potential as a kinase inhibitor. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
